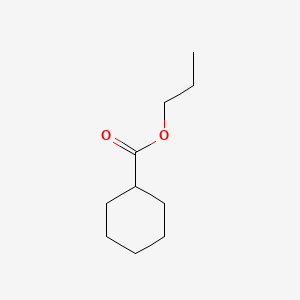

Propyl cyclohexanecarboxylate

CAS No.: 6739-34-0

Cat. No.: VC14421303

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6739-34-0 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | propyl cyclohexanecarboxylate |

| Standard InChI | InChI=1S/C10H18O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h9H,2-8H2,1H3 |

| Standard InChI Key | UBEVLTHYAFYOEU-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)C1CCCCC1 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Propyl cyclohexanecarboxylate is systematically named propyl cyclohexanecarboxylate under IUPAC nomenclature. Its structure comprises a cyclohexane ring substituted with a carboxylate group bonded to a propyl chain. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 6739-34-0 | |

| Molecular Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | |

| SMILES | CCCOC(=O)C1CCCCC1 | |

| InChIKey | UBEVLTHYAFYOEU-UHFFFAOYSA-N |

The ester’s three-dimensional conformation favors equatorial positioning of the carboxylate group on the cyclohexane ring, minimizing steric strain . Computational models predict a McGowan molecular volume of 148.34 mL/mol, aligning with its liquid state at room temperature .

Spectroscopic Features

While experimental spectral data (e.g., NMR, IR) are absent in the provided sources, analogous esters suggest characteristic peaks:

-

IR: Strong C=O stretch near 1740 cm⁻¹ and C-O ester vibrations at 1250–1050 cm⁻¹.

-

¹H NMR: Cyclohexane protons as multiplet (δ 1.0–2.0 ppm), propyl methylene/methyl groups at δ 0.8–1.5 ppm, and ester carbonyl adjacency effects .

Synthesis and Manufacturing

Conventional Esterification

The primary synthesis route involves acid-catalyzed esterification:

This method achieves moderate yields (60–75%) but requires prolonged reflux and azeotropic water removal.

Palladium-Catalyzed Approaches

Recent advances employ palladium catalysts for dehydrogenative coupling. For example, β,γ-dehydrogenation of cyclohexanecarboxylic acid derivatives using Pd(II) and oxidizing agents enables selective functionalization of remote C-H bonds . Ligands such as 2-pyridone enhance regioselectivity, achieving turnover numbers (TON) >50 in model reactions .

Physical and Thermodynamic Properties

Experimental and computed properties from Joback and Crippen methods include :

| Property | Value | Unit |

|---|---|---|

| Boiling Point (T_b) | 524.04 | K |

| Critical Temperature (T_c) | 729.39 | K |

| Enthalpy of Vaporization | 47.44 | kJ/mol |

| Viscosity (298 K) | 0.00421 | Pa·s |

| Heat Capacity (C_p) | 355.31 | J/(mol·K) |

The compound’s low viscosity (0.00421 Pa·s at 282 K) and moderate hydrophobicity (logP = 2.52) facilitate its use in solvent systems .

Chemical Reactivity and Stability

Hydrolysis

Propyl cyclohexanecarboxylate undergoes acid- or base-catalyzed hydrolysis:

The reaction rate depends on pH, with alkaline conditions accelerating saponification due to the ester’s electron-withdrawing cyclohexyl group .

Thermal Decomposition

At temperatures exceeding 700 K, thermal cleavage produces cyclohexane and propylene oxide, though decomposition pathways remain understudied .

Industrial and Research Applications

Pharmaceutical Intermediates

The ester serves as a precursor to cyclohexanecarboxamide derivatives, which exhibit anticonvulsant and analgesic properties. For instance, alkylation of the cyclohexane ring enables access to tricyclic antidepressants .

Agrochemicals

Functionalization of the propyl chain yields herbicides targeting acetyl-CoA carboxylase (ACCase) in grasses. Patent literature highlights its role in synthesizing fenoxaprop derivatives .

Fragrance Industry

The ester’s mild, fruity odor (unquantified in sources) makes it a candidate for synthetic flavorants, though commercialization remains limited .

Related Compounds and Derivatives

Isopropyl Cyclohexanecarboxylate

The isomeric isopropyl ester (CAS 6553-80-6) shares similar applications but exhibits a higher boiling point (537 K) due to branched-chain steric effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume